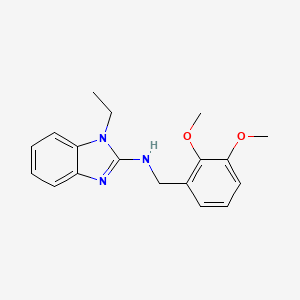
benzyl 2-(benzylthio)benzoate
説明
Benzyl 2-(benzylthio)benzoate, also known as BBBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBBO is a thioether derivative of benzyl benzoate, which is widely used in the pharmaceutical and cosmetic industries. BBBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 334.42 g/mol.
作用機序
The mechanism of action of benzyl 2-(benzylthio)benzoate is not fully understood, but it is believed to involve the interaction with cellular membranes and proteins. This compound has been shown to disrupt the integrity of cell membranes, leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the levels of reactive oxygen species in cells. This compound has also been shown to have antimicrobial activity against several bacterial and fungal species.
実験室実験の利点と制限
One of the main advantages of using benzyl 2-(benzylthio)benzoate in lab experiments is its versatility and ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, making it accessible to researchers with limited resources. This compound also possesses several desirable properties, such as solubility in organic solvents and stability under various conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity and lack of specificity. This compound has been shown to have cytotoxic effects on some cell types, and its mechanism of action is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of benzyl 2-(benzylthio)benzoate, including the development of new drugs for the treatment of inflammatory and infectious diseases, the synthesis of new materials with unique properties, and the investigation of its potential use in environmental applications. Further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity and side effects. The synthesis of new derivatives of this compound with improved properties and specificity may also be explored.
科学的研究の応用
Benzyl 2-(benzylthio)benzoate has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor and as a green solvent for organic reactions.
特性
IUPAC Name |
benzyl 2-benzylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXJMHHLFKZHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)
![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)
![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)
